

Spectroscopic comparison of propargyl tosylate and propargyl benzenesulfonate

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Compound of Interest

Compound Name: Propargyl *p*-toluenesulfonate

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A Spectroscopic Showdown: Propargyl Tosylate vs. Propargyl Benzenesulfonate

For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical decision. This guide provides a detailed spectroscopic comparison of two common propargylating agents: propargyl tosylate and propargyl benzenesulfonate. By presenting key experimental data and protocols, this document aims to facilitate an informed choice between these two structurally similar but distinct compounds.

Molecular Structures at a Glance

Propargyl tosylate and propargyl benzenesulfonate share a common propargyl group attached to a sulfonate ester. The key difference lies in the aromatic substituent on the sulfonyl group: a tolyl group for the tosylate and a phenyl group for the benzenesulfonate. This seemingly minor structural variance can influence their reactivity and spectroscopic properties.

Caption: Molecular structures of propargyl tosylate and propargyl benzenesulfonate.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for propargyl tosylate and propargyl benzenesulfonate.

¹H NMR Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Propargyl Tosylate	CDCl ₃	7.76	d	8.0	Ar-H (ortho to SO ₂)
7.30	d	8.5		Ar-H (meta to SO ₂)	
4.65	d	2.5		O-CH ₂ -	
2.49	t	2.5		\equiv C-H	
2.47	s	-		Ar-CH ₃	
Propargyl Benzenesulfo nate	CDCl ₃	7.90-7.80	m	-	Ar-H (ortho to SO ₂)
7.70-7.50	m	-		Ar-H (meta and para)	
4.75	d	2.4		O-CH ₂ -	
2.55	t	2.4		\equiv C-H	

¹³C NMR Data

Compound	Solvent	Chemical Shift (δ) ppm	Assignment
Propargyl Tosylate	CDCl ₃	145.3	Ar-C (para to CH ₃)
133.1		Ar-C (ipso)	
130.0		Ar-CH	
128.2		Ar-CH	
77.4		\equiv C-	
75.4		\equiv C-H	
57.44		O-CH ₂ -	
21.8		Ar-CH ₃	
Propargyl Benzenesulfonate	CDCl ₃	Data not available	-

Infrared (IR) Spectroscopy

While specific IR spectra for both compounds were not readily available in the searched literature, the expected characteristic absorption bands can be predicted based on their functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)	Compound Presence
\equiv C-H stretch (alkyne)	3300 - 3250 (strong, sharp)	Both
C \equiv C stretch (alkyne)	2150 - 2100 (weak to medium)	Both
C-H stretch (aromatic)	3100 - 3000 (multiple, weak)	Both
C=C stretch (aromatic)	1600 - 1450 (multiple, variable)	Both
S=O stretch (sulfonate)	1370 - 1335 and 1195 - 1150 (strong)	Both
C-O stretch (ester)	1200 - 1000 (strong)	Both

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis of these compounds are crucial for reproducibility and further research.

Synthesis Protocols

Synthesis of Propargyl Tosylate[1][2]

A common procedure involves the reaction of propargyl alcohol with p-toluenesulfonyl chloride in the presence of a base, such as pyridine or triethylamine, in a suitable solvent like dichloromethane or diethyl ether. The reaction is typically carried out at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. Workup involves washing with aqueous solutions to remove the base and its salt, followed by drying of the organic layer and removal of the solvent under reduced pressure.

Synthesis of Propargyl Benzenesulfonate[3][4]

Similarly, propargyl benzenesulfonate can be synthesized by reacting propargyl alcohol with benzenesulfonyl chloride.[4][5] A typical procedure involves dissolving propargyl alcohol in a solvent such as dichloromethane and adding a base like triethylamine.[3][4] The mixture is cooled, and benzenesulfonyl chloride is added dropwise.[3][4] After the reaction is complete, the mixture is typically washed, dried, and the solvent is evaporated to yield the product.[3][4]

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- **^1H NMR Acquisition:** Acquire the proton NMR spectrum using a standard pulse program. Key parameters to record include the chemical shifts (δ) in parts per million (ppm) relative to a reference standard (e.g., tetramethylsilane, TMS), the multiplicity of each signal (e.g., singlet, doublet, triplet, multiplet), and the coupling constants (J) in Hertz (Hz).
- **^{13}C NMR Acquisition:** Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ^{13}C , a greater number of scans is typically required. The chemical shifts are

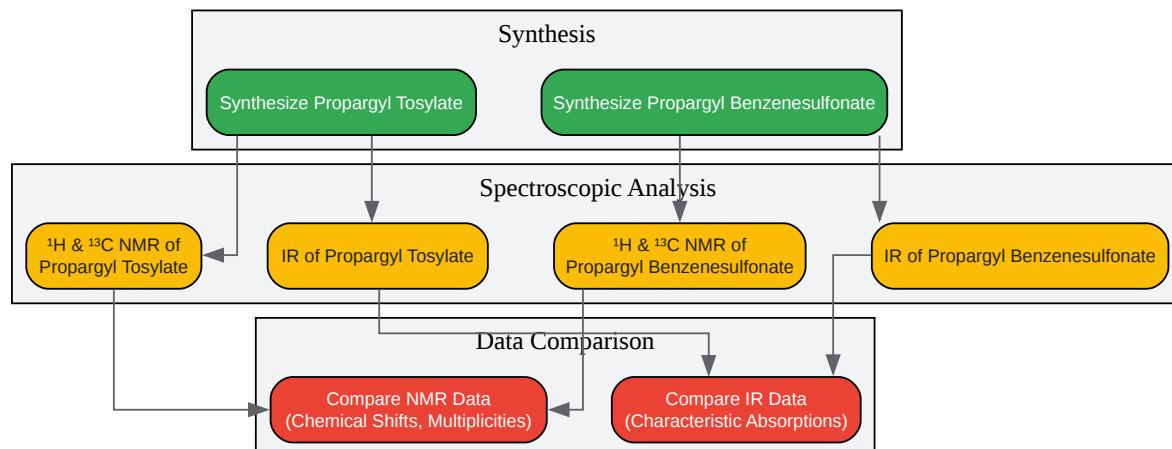
reported in ppm relative to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): If the compound is a liquid at room temperature, a drop of the neat liquid can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
- Data Acquisition: Place the salt plates in the sample holder of an FT-IR spectrometer and acquire the spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm^{-1}).

Workflow for Spectroscopic Comparison

The logical flow for comparing these two compounds based on their spectroscopic data is outlined below.



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